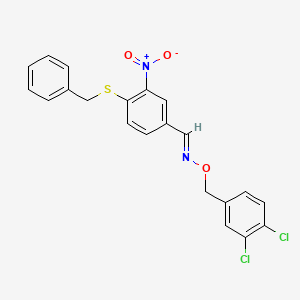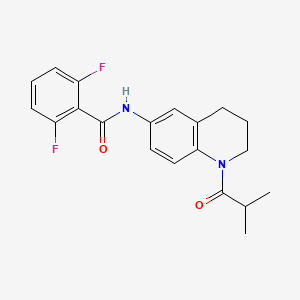![molecular formula C10H16O5 B2479196 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid CAS No. 1989659-88-2](/img/structure/B2479196.png)
3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1989659-88-2 . It has a molecular weight of 216.23 and a molecular formula of C10H16O5. It is also known as DOPA or dioxopentanoic acid.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(5-(1,3-dioxolan-2-yl)tetrahydrofuran-2-yl)propanoic acid . The InChI code is 1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Selective Esterifications in Solvents
Subheading : Enhancements in Esterification ProcessesOxyma and its derivative, including (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, have shown significant efficacy in selective esterification of primary alcohols. This process is enhanced in a solvent mix containing a small percentage of water and CH(3)CN, broadening the range of carboxylic acids that can be esterified with primary alcohols. Notably, the derivative can be conveniently removed after the reaction, simplifying the post-reaction processing (Wang et al., 2012).
Catalyzed Glycerol Condensations
Subheading : Advancements in Glycerol-Based Chemical ProductionThe acid-catalyzed condensation of glycerol with various aldehydes and acetals, including formaldehyde and acetone, facilitates the production of cyclic acetals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research has pinpointed solid acids as potent catalysts for converting glycerol into these novel platform chemicals, with a particular focus on [1,3]dioxan-5-ols due to their potential as precursors for 1,3-propanediol derivatives (Deutsch et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-[5-(1,3-dioxolan-2-yl)oxolan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRFHJVDTYLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)

![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)


![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)
![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)